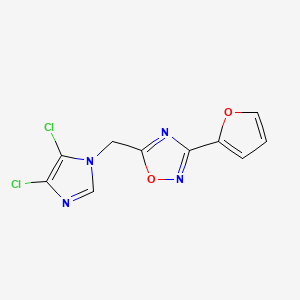

5-((4,5-dichloro-1H-imidazol-1-yl)methyl)-3-(furan-2-yl)-1,2,4-oxadiazole

Beschreibung

Eigenschaften

IUPAC Name |

5-[(4,5-dichloroimidazol-1-yl)methyl]-3-(furan-2-yl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N4O2/c11-8-9(12)16(5-13-8)4-7-14-10(15-18-7)6-2-1-3-17-6/h1-3,5H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKNBCYNORZQHKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NOC(=N2)CN3C=NC(=C3Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4,5-dichloro-1H-imidazol-1-yl)methyl)-3-(furan-2-yl)-1,2,4-oxadiazole typically involves the following steps:

Formation of the Imidazole Derivative: The starting material, 4,5-dichloroimidazole, is reacted with a suitable alkylating agent to introduce the methyl group.

Formation of the Oxadiazole Ring: The intermediate is then reacted with a furan-2-carboxylic acid derivative under cyclization conditions to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.

Reduction: Reduction reactions may target the oxadiazole ring or the imidazole moiety.

Substitution: Halogen atoms in the imidazole ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted imidazole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

Catalysis: The compound may be used as a ligand in catalytic reactions.

Material Science:

Biology and Medicine

Antimicrobial Activity: Potential use as an antimicrobial agent.

Drug Development: Studied for its potential as a lead compound in drug discovery.

Industry

Agriculture: Possible applications as a pesticide or herbicide.

Polymer Science: Use in the synthesis of polymers with specific characteristics.

Wirkmechanismus

The mechanism of action of 5-((4,5-dichloro-1H-imidazol-1-yl)methyl)-3-(furan-2-yl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The molecular targets and pathways involved would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Thiazole Derivatives

Compounds 4 and 5 (from ) share structural similarities with the target molecule, particularly in their heterocyclic frameworks. For example:

- 4 : 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

- 5 : 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

Key Differences :

- Core Heterocycle : The target compound uses a 1,2,4-oxadiazole core, whereas compounds 4 and 5 employ a thiazole ring. Thiazoles are sulfur-containing heterocycles, which may confer distinct electronic properties compared to the oxygen-rich oxadiazole .

- Substituents : The target molecule incorporates a furan-2-yl group, while analogues 4 and 5 feature fluorophenyl and chlorophenyl substituents. Fluorine and chlorine substitutions are common in drug design to modulate bioavailability and binding affinity .

Benzimidazole Derivatives

describes benzimidazole derivatives synthesized via condensation reactions. For example, 4a-f : 6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazoles.

Comparison :

- Bioactivity : Benzimidazoles in exhibit antimicrobial activity, suggesting that the oxadiazole-imidazole hybrid may also target microbial pathways, though specific data for the target compound are unavailable.

Crystallographic and Conformational Analysis

Compounds 4 and 5 () were analyzed using single-crystal X-ray diffraction (SHELX software ), revealing isostructural triclinic symmetry (P̄1 space group) and planar molecular conformations. The target compound’s structural analysis would likely employ similar tools (e.g., SHELXL for refinement, ORTEP-3 for visualization ), but its conformational flexibility may differ due to the oxadiazole-furan linkage.

Pharmacological Potential

While highlights the antimicrobial activity of imidazole derivatives, the target compound’s pharmacological profile remains unexplored in the provided evidence.

- Antimicrobial assays : Against Gram-positive/negative bacteria or fungi.

- Enzyme inhibition : Targeting kinases or cytochrome P450 isoforms.

Biologische Aktivität

The compound 5-((4,5-dichloro-1H-imidazol-1-yl)methyl)-3-(furan-2-yl)-1,2,4-oxadiazole (referred to as DCO) is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of DCO, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

DCO possesses a unique chemical structure characterized by the presence of a furan ring and an imidazole moiety. The molecular formula is C12H8Cl2N4O2, with a molecular weight of 299.12 g/mol. The compound's structure can be represented as follows:

Biological Activity Overview

DCO has been investigated for various biological activities, including:

- Antitumor Activity : Several studies have reported that oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. DCO's structural components may contribute to its ability to inhibit tumor growth.

- Antimicrobial Properties : The imidazole and oxadiazole rings are known for their antimicrobial properties. DCO has shown effectiveness against certain bacterial strains.

The biological activities of DCO are primarily attributed to its interaction with specific molecular targets within cells:

- Topoisomerase Inhibition : Research indicates that oxadiazoles can inhibit topoisomerase I and II, enzymes critical for DNA replication and repair. DCO has demonstrated potential in this area, suggesting it may interfere with cancer cell proliferation by disrupting DNA processes .

- Cell Cycle Arrest : DCO may induce cell cycle arrest in cancer cells, leading to apoptosis. Studies have shown that compounds with similar structures can activate apoptotic pathways through the upregulation of pro-apoptotic proteins .

Anticancer Activity

A study published in PubMed explored a library of oxadiazole derivatives, including compounds structurally related to DCO. The findings revealed that several derivatives exhibited significant antiproliferative effects on human colorectal carcinoma (HCT-116) and cervix adenocarcinoma (HeLa) cell lines. Notably, certain derivatives showed IC50 values lower than traditional chemotherapeutics .

Antimicrobial Effects

In another investigation, DCO was tested against a range of bacterial strains. The results indicated that DCO exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.